molecular formula C5H11NO3 B13150524 2-Amino-2-(hydroxymethyl)butanoic acid

2-Amino-2-(hydroxymethyl)butanoic acid

Cat. No.: B13150524
M. Wt: 133.15 g/mol
InChI Key: BBDCDIPAXJTFJT-UHFFFAOYSA-N
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Description

2-Amino-2-(hydroxymethyl)butanoic acid is an organic compound that belongs to the class of alpha-amino acids It is characterized by the presence of an amino group (-NH2), a hydroxymethyl group (-CH2OH), and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(hydroxymethyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 2-bromo-2-(hydroxymethyl)butanoic acid with ammonia, leading to the substitution of the bromine atom with an amino group. This reaction typically requires controlled conditions, including a suitable solvent and temperature regulation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(hydroxymethyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: The major product is 2-amino-2-(carboxymethyl)butanoic acid.

    Reduction: The major product is 2-amino-2-(hydroxymethyl)butane.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-Amino-2-(hydroxymethyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It has potential therapeutic applications due to its structural similarity to certain amino acids.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(hydroxymethyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in amino acid metabolism. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(hydroxymethyl)propanoic acid: Similar structure but with a shorter carbon chain.

    2-Amino-2-(hydroxymethyl)pentanoic acid: Similar structure but with a longer carbon chain.

    2-Amino-3-(hydroxymethyl)butanoic acid: Similar structure but with the hydroxymethyl group on a different carbon atom.

Uniqueness

2-Amino-2-(hydroxymethyl)butanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its hydroxymethyl group provides additional reactivity compared to other amino acids, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)butanoic acid

InChI

InChI=1S/C5H11NO3/c1-2-5(6,3-7)4(8)9/h7H,2-3,6H2,1H3,(H,8,9)

InChI Key

BBDCDIPAXJTFJT-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(C(=O)O)N

Origin of Product

United States

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